N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanophenyl group and a hydroxy-phenylpropyl group connected through an oxalamide linkage, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 3-hydroxy-3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 2-cyanophenylamine in anhydrous dichloromethane.
Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.
Step 3: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
Step 4: Add 3-hydroxy-3-phenylpropylamine to the reaction mixture and stir for an additional 2 hours.
Step 5: Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at 0°C.
Substitution: Tosyl chloride in pyridine for converting the hydroxy group to a tosylate, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide
- N1-(2-cyanophenyl)-N2-(3-phenylpropyl)oxalamide
- N1-(2-cyanophenyl)-N2-(3-hydroxy-3-methylpropyl)oxalamide
Uniqueness
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is unique due to the presence of both a hydroxy group and a phenyl group on the propyl chain, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-12-14-8-4-5-9-15(14)21-18(24)17(23)20-11-10-16(22)13-6-2-1-3-7-13/h1-9,16,22H,10-11H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETADKPNMWCZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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